![molecular formula C10H8FN3O2 B241573 Methyl cyano[(4-fluorophenyl)hydrazono]acetate](/img/structure/B241573.png)
Methyl cyano[(4-fluorophenyl)hydrazono]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl cyano[(4-fluorophenyl)hydrazono]acetate, also known as FC-1, is a chemical compound that has gained significant attention in scientific research in recent years. It is a member of the hydrazones family, and its unique chemical structure has made it a potential candidate for various applications in the field of medicine and chemistry.
Mechanism of Action
The mechanism of action of Methyl cyano[(4-fluorophenyl)hydrazono]acetate is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. Methyl cyano[(4-fluorophenyl)hydrazono]acetate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methyl cyano[(4-fluorophenyl)hydrazono]acetate has been shown to have minimal toxicity in animal models, with no significant adverse effects reported. Studies have suggested that Methyl cyano[(4-fluorophenyl)hydrazono]acetate may have a low bioavailability, which may limit its effectiveness in vivo. However, further studies are needed to determine the optimal dosage and administration route for Methyl cyano[(4-fluorophenyl)hydrazono]acetate.
Advantages and Limitations for Lab Experiments
Methyl cyano[(4-fluorophenyl)hydrazono]acetate has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, Methyl cyano[(4-fluorophenyl)hydrazono]acetate has limited solubility in water, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for Methyl cyano[(4-fluorophenyl)hydrazono]acetate research. One area of interest is the development of more effective administration routes for Methyl cyano[(4-fluorophenyl)hydrazono]acetate, such as the use of nanoparticles or liposomes. Another potential direction is the investigation of Methyl cyano[(4-fluorophenyl)hydrazono]acetate as a potential treatment for other diseases, such as autoimmune disorders or neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of Methyl cyano[(4-fluorophenyl)hydrazono]acetate and its potential applications in the field of medicine and chemistry.
In conclusion, Methyl cyano[(4-fluorophenyl)hydrazono]acetate is a promising chemical compound with potential applications in the field of medicine and chemistry. Its unique chemical structure and minimal toxicity make it an attractive candidate for further research. While there are limitations to its use in lab experiments, there are several potential future directions for Methyl cyano[(4-fluorophenyl)hydrazono]acetate research that warrant further investigation.
Synthesis Methods
The synthesis of Methyl cyano[(4-fluorophenyl)hydrazono]acetate involves the reaction of 4-fluoroaniline and ethyl cyanoacetate in the presence of acetic acid and glacial acetic acid. The reaction is carried out at room temperature, and the product is purified using column chromatography. The yield of the reaction is approximately 70%, and the purity of the product is confirmed using NMR and HPLC analysis.
Scientific Research Applications
Methyl cyano[(4-fluorophenyl)hydrazono]acetate has been extensively studied for its potential applications in the field of medicine and chemistry. It has shown promising results as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Methyl cyano[(4-fluorophenyl)hydrazono]acetate has also been investigated for its anti-inflammatory properties, with studies showing its ability to reduce inflammation in animal models.
properties
Product Name |
Methyl cyano[(4-fluorophenyl)hydrazono]acetate |
|---|---|
Molecular Formula |
C10H8FN3O2 |
Molecular Weight |
221.19 g/mol |
IUPAC Name |
methyl (2Z)-2-cyano-2-[(4-fluorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H8FN3O2/c1-16-10(15)9(6-12)14-13-8-4-2-7(11)3-5-8/h2-5,13H,1H3/b14-9- |
InChI Key |
GQRPWYYOWWUFRA-ZROIWOOFSA-N |
Isomeric SMILES |
COC(=O)/C(=N\NC1=CC=C(C=C1)F)/C#N |
SMILES |
COC(=O)C(=NNC1=CC=C(C=C1)F)C#N |
Canonical SMILES |
COC(=O)C(=NNC1=CC=C(C=C1)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B241493.png)
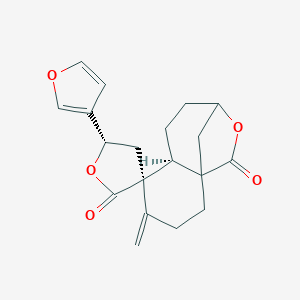
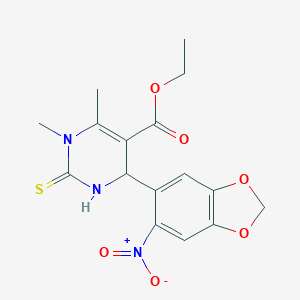
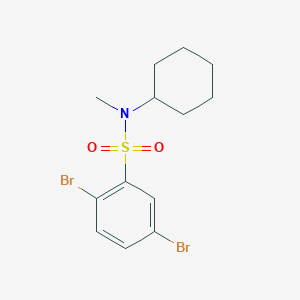
![Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate](/img/structure/B241502.png)
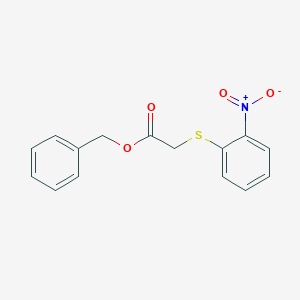
![ethyl 2-imino-10-methyl-1-[2-(morpholin-4-yl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B241510.png)
![3-[(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241512.png)
![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241513.png)
![Ethyl 9-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaene-5-carboxylate](/img/structure/B241515.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(pyridin-3-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241524.png)
![2-(4-ethylpiperazin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241525.png)
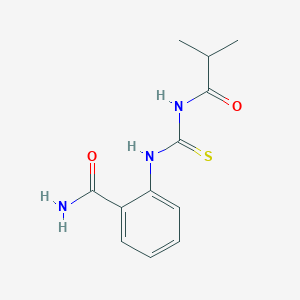
![N-benzyl-N-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B241535.png)